molecular formula C10H9BrN2O B13556090 3-(2-Bromo-4-methylphenyl)isoxazol-5-amine

3-(2-Bromo-4-methylphenyl)isoxazol-5-amine

Cat. No.: B13556090
M. Wt: 253.09 g/mol
InChI Key: GGDMHADWZPNSLP-UHFFFAOYSA-N
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Description

3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Amination: Finally, the oxazole intermediate is reacted with an amine source to introduce the amine group at the 5-position of the oxazole ring.

Industrial Production Methods

Industrial production of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to modify the amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine-modified compounds, and complex molecules formed through coupling reactions.

Scientific Research Applications

3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its mechanism are ongoing to fully understand its interactions and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenyl isocyanate
  • 2-bromo-4-methylpropiophenone
  • 4-methylphenyl oxazole derivatives

Uniqueness

3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine stands out due to its specific substitution pattern and the presence of both bromine and amine groups. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

GGDMHADWZPNSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)N)Br

Origin of Product

United States

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